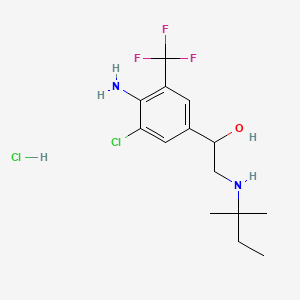

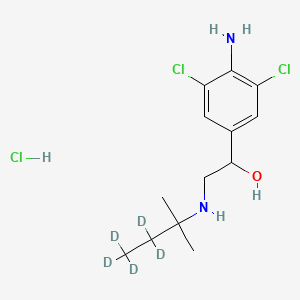

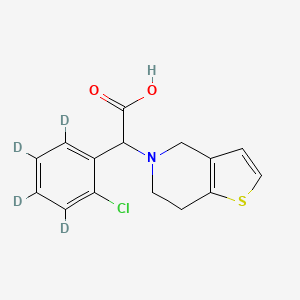

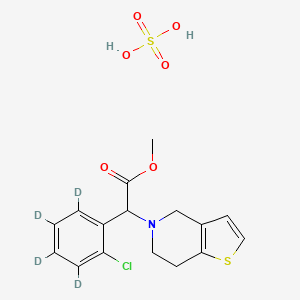

α-Hydroxymetoprolol-d7(iso-propyl-d7)(mixture of stereoisomers)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

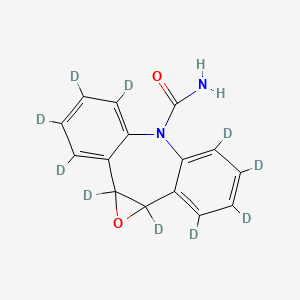

α-Hydroxymetoprolol-d7(iso-propyl-d7)(mixture of stereoisomers) is an isotope labelled metabolite of Metoprolol . Metoprolol is a selective β1 receptor blocker used to treat high blood pressure, chest pain due to poor blood flow to the heart, and a number of conditions involving an abnormally fast heart rate .

Molecular Structure Analysis

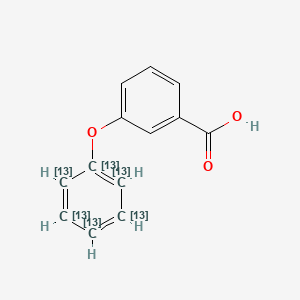

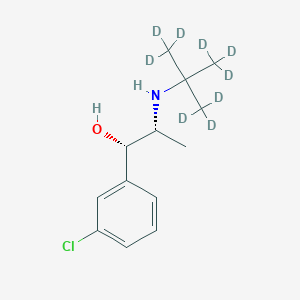

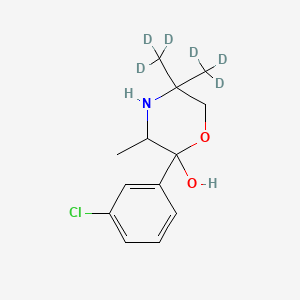

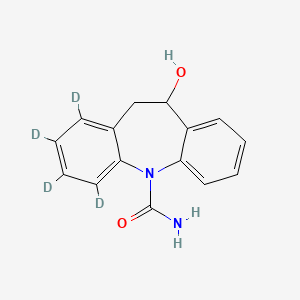

The molecular structure of α-Hydroxymetoprolol-d7(iso-propyl-d7)(mixture of stereoisomers) is represented by the formula C15H25NO4 . More detailed structural information may be available in specialized chemical databases or literature .Physical And Chemical Properties Analysis

The physical and chemical properties of α-Hydroxymetoprolol-d7(iso-propyl-d7)(mixture of stereoisomers) include its molecular structure (C15H25NO4) . More detailed properties may be available in specialized chemical databases .科学的研究の応用

Stereoselective Metabolism Studies

Stereoselective Metabolism of Metoprolol

The stereoisomers of α-hydroxymetoprolol were separated and analyzed in human plasma and urine, revealing stereoselective metabolism in hypertensive patients. This study provided insights into the stereoselectivity in α-hydroxymetoprolol formation and renal excretion (Cerqueira et al., 2003).

Pharmacokinetics during Pregnancy

The stereoselective determination of metoprolol and α-hydroxymetoprolol in plasma was explored, especially in the context of pregnancy, indicating the stereoselective nature of pharmacokinetics and metabolism (Antunes et al., 2013).

Quantitative Determination in Human Serum

A method for determining metoprolol and α-hydroxymetoprolol in human serum was validated, highlighting its application in human pharmacokinetics (Postma-Kunnen et al., 2017).

Chiral Analysis and Separation Techniques

Chiral Separation Methods

The study focused on the chiral separation of metoprolol and its metabolites, including α-hydroxymetoprolol, using various chiral stationary phases. This research is significant for understanding the stereoselective metabolism of metoprolol (Kim et al., 2000).

Analysis in Wastewater

A method for the chiral analysis of metoprolol and its metabolites, including α-hydroxymetoprolol, in environmental water samples was developed, indicating the presence and behavior of these compounds in wastewater (Barclay et al., 2012).

Metabolism and Kinetic Disposition Studies

Stereoselective Analysis in Rat Plasma

The stereoselective kinetic disposition and metabolism of metoprolol in rats were investigated, emphasizing the enantioselective formation of its metabolites (Boralli et al., 2005).

Influence on Pharmacokinetics in Gestational Diabetes

This study examined the impact of gestational diabetes on the pharmacokinetics and transplacental distribution of metoprolol and its metabolites, including α-hydroxymetoprolol, in parturients (Antunes et al., 2015).

Simultaneous Determination in Human Plasma

A novel method for the simultaneous determination of metoprolol and α-hydroxymetoprolol in human plasma using fluorescence and second-order calibration methods was developed, contributing to the understanding of their pharmacokinetics (Gu et al., 2012).

Safety And Hazards

特性

CAS番号 |

1276197-39-7 |

|---|---|

製品名 |

α-Hydroxymetoprolol-d7(iso-propyl-d7)(mixture of stereoisomers) |

分子式 |

C15H13D7NO4 |

分子量 |

290.41 |

純度 |

98% by HPLC; 99% atom D; |

関連するCAS |

56392-16-6 (unlabelled) |

同義語 |

1-[4-(1-Hydroxy-2-methoxyethyl)phenoxy]-3-[(1-methylethyl)amino-2-propanol; 1-Isopropylamino-3-(p-(α-hydroxy-β-methoxyethyl)phenoxy)-2-propanol |

タグ |

Metoprolol Impurities |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。